2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1713160-78-1
VCID: VC2711180
InChI: InChI=1S/C14H19BrN2O/c1-16(2)12-5-7-17(8-6-12)13-4-3-11(10-18)14(15)9-13/h3-4,9-10,12H,5-8H2,1-2H3
SMILES: CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C=O)Br
Molecular Formula: C14H19BrN2O
Molecular Weight: 311.22 g/mol

2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde

CAS No.: 1713160-78-1

VCID: VC2711180

Molecular Formula: C14H19BrN2O

Molecular Weight: 311.22 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde - 1713160-78-1

Description

2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is a complex organic compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with a dimethylamino group and a bromobenzaldehyde moiety, which enhances its chemical reactivity and biological properties. This compound is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and enzyme inhibition studies.

Synthesis

The synthesis of 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4-(dimethylamino)piperidine with 2-bromo-4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. This transformation can be achieved through catalytic hydrogenation or other reducing agents.

Biological Activity and Applications

This compound exhibits significant biological activity due to its structural characteristics. The piperidine moiety allows it to interact with various receptors and enzymes, potentially inhibiting their activity. This interaction can modulate biological pathways, making it relevant in pharmacological studies, particularly in neurological disorders.

Enzyme Inhibition

2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde has been shown to inhibit specific enzymes, which is critical for drug design targeting neurological conditions. Similar compounds have demonstrated antibacterial activities, suggesting potential applications in treating infections.

Neuropharmacological Effects

Its structural analogs have been studied for their effects on neurotransmitter systems, making it relevant in the context of neuropharmacology.

Structural Variants

  • 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde: Similar structure but with the bromine atom at a different position.

  • 4-(4-(Dimethylamino)piperidin-1-yl)benzaldehyde: Lacks the bromine atom.

  • 2-Bromo-4-(4-(methylamino)piperidin-1-yl)benzaldehyde: Similar structure but with a different substituent on the piperidine ring.

Uniqueness

The presence of both the bromine atom and the dimethylamino group on the piperidine ring imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Research Findings and Future Directions

Recent studies have highlighted the potential of piperidine derivatives in medicinal chemistry, particularly in targeting enzymes like dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cellular proliferation . The development of novel therapeutic agents based on these compounds could provide new avenues for treating diseases such as cancer and tuberculosis.

Application AreaDescription
Medicinal ChemistryIntermediate in drug synthesis for neurological disorders
Organic SynthesisBuilding block for complex organic molecules
Biological StudiesEnzyme inhibition and receptor binding studies
CAS No. 1713160-78-1
Product Name 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde
Molecular Formula C14H19BrN2O
Molecular Weight 311.22 g/mol
IUPAC Name 2-bromo-4-[4-(dimethylamino)piperidin-1-yl]benzaldehyde
Standard InChI InChI=1S/C14H19BrN2O/c1-16(2)12-5-7-17(8-6-12)13-4-3-11(10-18)14(15)9-13/h3-4,9-10,12H,5-8H2,1-2H3
Standard InChIKey XAMMJORTMLFBQG-UHFFFAOYSA-N
SMILES CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C=O)Br
Canonical SMILES CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C=O)Br
PubChem Compound 71651696
Last Modified Aug 16 2023

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